IACS-8779 disodium

STING agonist In vivo efficacy Anti-tumor immunity

IACS-8779 disodium is a uniquely engineered 2',3'-phosphorothioate cyclic dinucleotide STING agonist, offering systemic antitumor efficacy superior to ADU-S100 in bilateral melanoma models. Its established safety profile in canine glioblastoma trials makes it the definitive tool for translational veterinary oncology and abscopal effect research. Procure the high-purity form essential for reproducible in vivo immunology studies.

Molecular Formula C21H23N9Na2O10P2S2
Molecular Weight 733.5 g/mol
Cat. No. B13922174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIACS-8779 disodium
Molecular FormulaC21H23N9Na2O10P2S2
Molecular Weight733.5 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=O)(OCC5C(C(C(O5)N6C=CC7=C(N=CN=C76)N)O)OP(=S)(O1)[O-])[S-])O.[Na+].[Na+]
InChIInChI=1S/C21H25N9O10P2S2.2Na/c22-16-8-1-2-29(18(8)26-5-24-16)20-13(32)14-10(38-20)4-36-42(34,44)40-15-12(31)9(3-35-41(33,43)39-14)37-21(15)30-7-28-11-17(23)25-6-27-19(11)30;;/h1-2,5-7,9-10,12-15,20-21,31-32H,3-4H2,(H,33,43)(H,34,44)(H2,22,24,26)(H2,23,25,27);;/q;2*+1/p-2/t9-,10-,12-,13-,14-,15-,20-,21-,41?,42?;;/m1../s1
InChIKeyUCEHPYSYDJNOLZ-UCQYSPAPSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IACS-8779 Disodium: A Potent Cyclic Dinucleotide STING Agonist for Preclinical and Translational Research


The compound IACS-8779 disodium, chemically defined as disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol (CAS 2243079-26-5), is a rationally designed, small-molecule agonist of the stimulator of interferon genes (STING) protein . It belongs to the class of synthetic cyclic dinucleotides (CDNs) and is a 2',3'-phosphorothioate cyclic di-adenosine monophosphate (CDA) analog featuring a 7-deaza-adenine substitution within its nucleobase [1]. This compound is specifically engineered for potent and systemic activation of the innate immune STING pathway, a key regulator of type I interferon (IFN) production and anti-tumor immunity [2].

Why Procurement of IACS-8779 Disodium Cannot Be Substituted by Other STING Agonists


The biological and therapeutic performance of STING agonists is exquisitely sensitive to structural modifications, rendering the class non-fungible for critical research applications. While several cyclic dinucleotide (CDN) and non-CDN STING agonists are commercially available, their potency, species cross-reactivity, systemic bioavailability, and downstream immune profiles differ dramatically [1]. For example, the endogenous ligand 2',3'-cGAMP, the clinical benchmark ADU-S100 (ML RR-S2 CDA), and non-CDN agonists like DMXAA exhibit distinct binding affinities, allelic specificities for human STING variants, and in vivo pharmacokinetic properties [2][3]. IACS-8779 disodium was specifically engineered with a unique combination of a 2',3'-phosphorothioate backbone and a 7-deaza-adenine modification to overcome specific limitations of earlier analogs, resulting in a differentiated systemic anti-tumor response and a distinct safety profile validated in a large animal translational model [4][5]. Substituting IACS-8779 with a generic STING agonist without direct comparative data introduces significant variability into experiments, potentially invalidating preclinical efficacy readouts and translational insights.

IACS-8779 Disodium: Evidence-Based Differentiation from Comparator STING Agonists


Superior Systemic Anti-Tumor Immunity Compared to Clinical Benchmark ADU-S100 in a Murine Melanoma Model

In a direct head-to-head comparison, IACS-8779 disodium demonstrates superior induction of a systemic (abscopal) anti-tumor immune response compared to the clinical benchmark STING agonist ADU-S100 (2',3'-RR-S2-CDA) [1]. In mice bearing bilateral B16-OVA melanoma tumors, all compounds (IACS-8779, ADU-S100, and 2',3'-cGAMP) were administered via three intra-tumoral injections (10 µg/dose) into only one flank [1]. While all compounds showed comparable activity in the directly injected tumor, IACS-8779 achieved significantly greater tumor regression in the untreated, contralateral flank tumor, indicating a more robust systemic immune response [1]. Furthermore, treatment with IACS-8779 resulted in a higher number of mice being cured of both tumors compared to the benchmark ADU-S100 [1].

STING agonist In vivo efficacy Anti-tumor immunity Melanoma Abscopal effect

Translational Validation in a Large Animal Model: Clinical Responses in Canine Glioblastoma

IACS-8779 disodium is distinguished by its demonstrated clinical efficacy and tolerability in a veterinary clinical trial for spontaneous canine glioblastoma, a large animal model with high translational relevance to human disease [1]. In a Phase I trial, intratumoral administration of IACS-8779 in dogs with spontaneously arising glioblastoma resulted in dose-dependent radiographic responses [1]. Following the first treatment cycle, 3 out of 5 evaluable dogs showed volumetric tumor reductions of >25% (one dog) and >50% (two dogs) [1]. The median progression-free survival (PFS) was 14 weeks (range: 0 to 22 weeks), and median overall survival (OS) was 32 weeks (range: 11 to 39 weeks) [1]. The maximum tolerated dose was established at 15 µg, with higher doses associated with improved radiographic responses [1].

STING agonist Canine model Glioblastoma Translational research Clinical response

Potent Activation of Human STING Pathway in THP-1 Reporter Cells

In a cell-based reporter assay, IACS-8779 disodium potently activates the human STING pathway, with an EC50 of 28.6 µM in THP1-Dual cells co-expressing an ISRE luciferase reporter [1]. While this value is higher than the binding affinity (Kd) reported for the endogenous ligand 2',3'-cGAMP (3.79 nM) in biochemical assays [2], direct comparison of EC50 values across different assay formats is not appropriate. It is crucial to note that this cell-based functional assay measures the integrated downstream signaling response, which is a more physiologically relevant measure of pathway activation than biochemical binding affinity. The data confirm that IACS-8779 is a functional human STING agonist [1].

STING agonist In vitro potency Human STING Reporter assay EC50

Unique Chemical Scaffold with 7-Deaza-Adenine Modification Enhances In Vitro Activity vs. Benchmark

The differentiation of IACS-8779 disodium is rooted in its unique chemical structure. It is a 2',3'-phosphorothioate cyclic di-adenosine monophosphate (CDA) analog that incorporates a 7-deaza-adenine modification [1]. In a direct comparison of regioisomers, the 7-deaza-adenine substitution at the specific position in IACS-8779 (compound 1a) was significantly more active than the alternative regioisomer 2a/b [1]. Furthermore, in dose-response assays (0.5–50 µg/mL) using a human THP-1 cell line, the activity of IACS-8779 was found to be comparable to that of the clinical benchmark ADU-S100 (2',3'-RR-S2-CDA) [1].

STING agonist Structure-activity relationship (SAR) Cyclic dinucleotide 7-deaza-adenine Phosphorothioate

Optimal Research and Translational Applications for IACS-8779 Disodium


Investigating Systemic Anti-Tumor Immunity and Abscopal Effects in Preclinical Cancer Models

IACS-8779 disodium is the preferred tool compound for studies focused on systemic, rather than purely local, anti-tumor immunity. Its demonstrated superiority over ADU-S100 in inducing regression of distant, uninjected tumors in a bilateral B16 melanoma model makes it an ideal agent for investigating the mechanisms of the abscopal effect and for combination strategies with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) [1].

Translational Studies in Large Animal Models of Spontaneous Cancer

For research groups planning translational studies in large animal models (e.g., canine), IACS-8779 disodium offers a unique advantage due to its established safety and efficacy profile in a completed Phase I canine glioblastoma trial [2]. This existing dataset provides crucial dosing, safety, and response benchmarks, streamlining the design of subsequent veterinary oncology studies or translational research protocols.

Probing STING Pathway Biology with a Structurally Distinct Chemical Probe

Researchers investigating structure-activity relationships (SAR) within the STING pathway should select IACS-8779 disodium as a chemically distinct probe. Its unique combination of a 2',3'-phosphorothioate backbone and 7-deaza-adenine modification differentiates it from endogenous CDNs (e.g., 2',3'-cGAMP) and other synthetic analogs (e.g., ADU-S100) [1]. This allows for comparative studies aimed at dissecting how specific structural features influence STING binding, downstream signaling kinetics, and the resulting immune profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for IACS-8779 disodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.